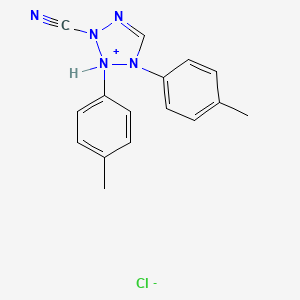
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is a complex organic compound with a unique structure that includes a tetrazole ring, two methylphenyl groups, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride typically involves multiple steps One common method starts with the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide This intermediate is then reacted with cyanogen bromide to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tetrazole ring and methylphenyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-methylphenyl)ethane-1,2-dione: This compound has a similar structure but lacks the tetrazole ring.
1,2-bis(4-methylphenyl)ethane-1,2-diol: Similar structure with hydroxyl groups instead of the tetrazole ring and carbonitrile group.
Uniqueness
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride is unique due to the presence of the tetrazole ring and carbonitrile group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16ClN5 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
1,2-bis(4-methylphenyl)-2H-tetrazol-2-ium-3-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-13-3-7-15(8-4-13)19-12-18-20(11-17)21(19)16-9-5-14(2)6-10-16;/h3-10,12H,1-2H3;1H |
InChI Key |
BLCCXPMHHCWJHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[NH+]2N(C=NN2C#N)C3=CC=C(C=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
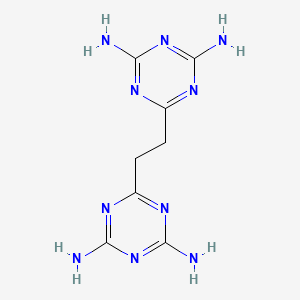
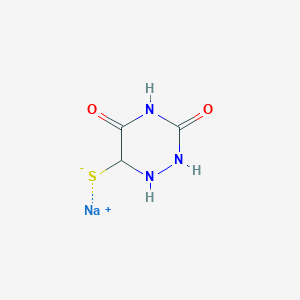

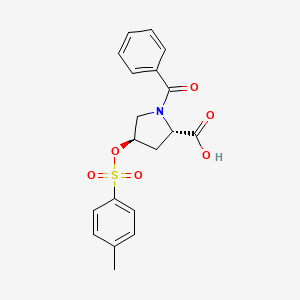
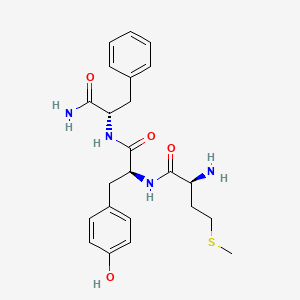
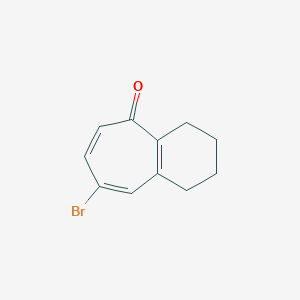
![1-[1,1-Difluoro-2-phenyl-ethyl-2-at-(tetramethylammonium)]-4-dimethylamino-pyridinium triflate](/img/structure/B13821458.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)



